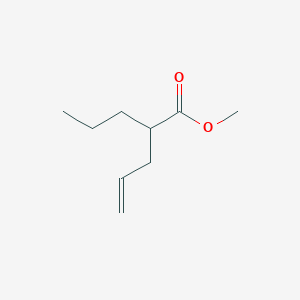

2-Propyl-4-pentenoic Acid Methyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propyl-4-pentenoic Acid Methyl Ester typically involves the esterification of 2-Propyl-4-pentenoic Acid with methanol. This reaction is catalyzed by an acid or base, and the conditions must be carefully controlled to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve the use of propylene alcohol and orthoacetate as starting materials. These undergo ester exchange and rearrangement reactions under the action of a catalyst to form the desired ester. The process includes steps such as hydrolysis, acidification, layering, and rectification to obtain a high-purity product .

化学反応の分析

Types of Reactions: 2-Propyl-4-pentenoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester into alcohols.

Substitution: The ester group can be substituted by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Conditions for substitution reactions often involve nucleophiles like amines or alcohols.

Major Products:

Oxidation: Produces carboxylic acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted esters depending on the nucleophile used.

科学的研究の応用

Organic Chemistry

2-Propyl-4-pentenoic Acid Methyl Ester serves as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Oxidation : Converts the ester to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Reduces the ester to alcohols using lithium aluminum hydride or sodium borohydride.

- Substitution : The ester group can be replaced with other functional groups under specific conditions.

Biological Research

This compound has been studied for its potential biological effects, particularly as a metabolite of valproic acid, which is known for its anticonvulsant properties. Research indicates that it may influence neurotransmitter metabolism, thereby stabilizing neuronal activity .

Medicinal Applications

Investigations into the therapeutic effects of this compound focus on its relationship with valproic acid. It shows promise in treating conditions such as epilepsy and bipolar disorder due to its potential to modulate neurotransmitter levels .

Flavoring Agent

The compound has been explored for its use in food products as a flavor enhancer. Specifically, it can impart fruity flavors to foodstuffs, chewing gums, and medicinal products. The effective concentration ranges from about 0.25% to 15% by weight based on the total weight of the flavoring composition .

Fine Chemicals Production

In industrial settings, this compound is utilized as a building block for more complex molecules and fine chemicals. Its versatility makes it suitable for various applications in the synthesis of polymers and plasticizers .

Data Table: Comparison of Applications

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Chemistry | Reagent in synthesis | Participates in oxidation, reduction, and substitution reactions |

| Biological Research | Metabolite study | Potential effects on neurotransmitter metabolism |

| Medicinal Applications | Anticonvulsant properties | Related to valproic acid's therapeutic effects |

| Industrial Production | Flavor enhancer | Used in foodstuffs and medicinal products |

| Fine Chemicals | Building block for complex molecules | Important in polymer and plasticizer production |

Case Study 1: Neurotransmitter Modulation

Research published in Neuroscience Letters highlighted the role of this compound in modulating neurotransmitter levels in animal models. The study found that administration of this compound led to significant changes in GABAergic activity, suggesting its potential use in treating mood disorders.

Case Study 2: Flavor Enhancement

A study conducted by food scientists demonstrated that incorporating this compound into a fruit-flavored beverage significantly improved consumer acceptance due to enhanced flavor profiles. The results indicated that this compound could be effectively used as a natural flavoring agent.

作用機序

The mechanism of action of 2-Propyl-4-pentenoic Acid Methyl Ester is closely related to its parent compound, valproic acid. It is believed to exert its effects through the inhibition of enzymes involved in the metabolism of neurotransmitters, thereby stabilizing neuronal activity . The compound may also interact with molecular targets such as ion channels and receptors, influencing various signaling pathways .

類似化合物との比較

2-Propyl-4-pentenoic Acid: The parent compound, which is a metabolite of valproic acid.

Methyl 4-pentenoate: Another ester with similar structural features.

2-Pentenoic Acid, 4-methyl-, Methyl Ester: A structurally related compound with different substituents.

Uniqueness: 2-Propyl-4-pentenoic Acid Methyl Ester is unique due to its specific structural features and its role as a metabolite of valproic acid. This gives it distinct biological and chemical properties that are not shared by other similar compounds .

生物活性

Overview

2-Propyl-4-pentenoic Acid Methyl Ester (also known as methyl 2-propylpent-4-enoate) is a compound that has garnered attention due to its biological activities, particularly as a metabolite of valproic acid (VPA), a widely used anticonvulsant and mood stabilizer. Understanding the biological activity of this ester is crucial for evaluating its potential therapeutic effects and associated risks.

| Property | Value |

|---|---|

| IUPAC Name | Methyl 2-propylpent-4-enoate |

| Molecular Formula | C9H16O2 |

| Molecular Weight | 172.23 g/mol |

| CAS Number | 210690-89-4 |

The synthesis of this compound typically involves the esterification of 2-propyl-4-pentenoic acid with methanol, often catalyzed by an acid or base. The compound's biological activity is closely linked to its parent compound, valproic acid, primarily through the inhibition of metabolic enzymes involved in neurotransmitter regulation, which stabilizes neuronal activity and may contribute to its anticonvulsant properties .

Pharmacokinetics and Metabolism

Research indicates that this compound undergoes significant metabolism in the liver, where it can be converted into various metabolites with differing biological effects. A comparative study highlighted that the pharmacokinetic profiles of this compound differ from its fluorinated analogs, impacting its protein binding and potential hepatotoxicity. Specifically, the ester is associated with glucuronidation processes that may lead to toxic metabolite formation under certain conditions .

Therapeutic Effects

The compound has been investigated for its potential therapeutic effects, particularly in relation to neurological disorders. Studies suggest that it may influence pathways related to oxidative stress and mitochondrial function, which are critical in conditions such as epilepsy and bipolar disorder .

Case Study Insights:

- A study involving male Sprague-Dawley rats demonstrated that administration of this compound resulted in observable changes in serum concentration-time profiles, indicating significant hepatic uptake and potential for toxicity under chronic exposure scenarios .

- Another investigation revealed that the compound could induce specific metabolic pathways that mitigate collagen content in skeletal muscles, suggesting a role in muscle integrity and recovery processes .

Toxicological Considerations

Despite its therapeutic potential, the compound's association with hepatotoxicity—particularly when considering its metabolic pathways—raises concerns. The formation of toxic metabolites such as (E)-2-propyl-2,4-pentadienoic acid has been linked to liver injury observed in patients receiving valproate therapy. Monitoring enzyme levels such as alanine aminotransferase (ALT) can serve as biomarkers for assessing liver function in patients treated with VPA and its metabolites .

特性

IUPAC Name |

methyl 2-propylpent-4-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-8(7-5-2)9(10)11-3/h4,8H,1,5-7H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPCGENVCAREOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。